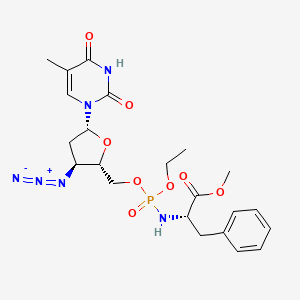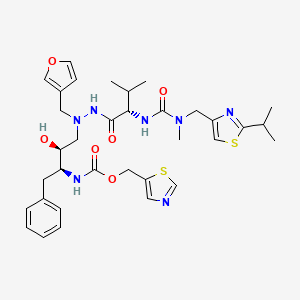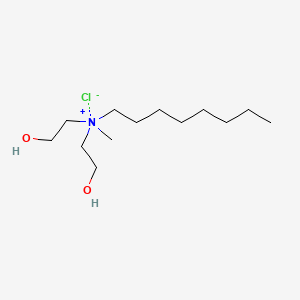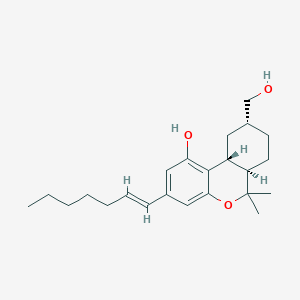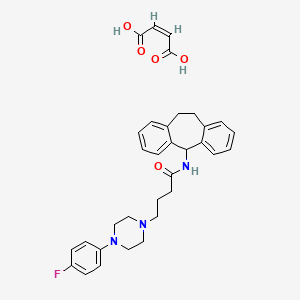
5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a dibenzo cycloheptene core. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form the 4-(4-fluorophenyl)-1-piperazine intermediate.
Attachment of the Butyrylamino Group: The intermediate is then reacted with butyryl chloride in the presence of a base to introduce the butyrylamino group.
Cyclization: The resulting compound undergoes cyclization with dibenzo cycloheptene under acidic conditions to form the final product.
Formation of the Maleate Salt: The final step involves the reaction of the compound with maleic acid to form the maleate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogens, nucleophiles; varying conditions depending on the desired substitution.
Major Products
Scientific Research Applications
5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde
- Benzyl(4-fluorophenyl)phenylphosphine oxide
Uniqueness
5-(4-(4-(4-Fluorophenyl)-1-piperazinyl)butyrylamino)-5H-dibenzo(a,d)cycloheptene maleate is unique due to its specific structural features, such as the combination of a fluorophenyl group, a piperazine ring, and a dibenzo cycloheptene core. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
103379-33-5 |
|---|---|
Molecular Formula |
C33H36FN3O5 |
Molecular Weight |
573.7 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;4-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)butanamide |
InChI |
InChI=1S/C29H32FN3O.C4H4O4/c30-24-13-15-25(16-14-24)33-20-18-32(19-21-33)17-5-10-28(34)31-29-26-8-3-1-6-22(26)11-12-23-7-2-4-9-27(23)29;5-3(6)1-2-4(7)8/h1-4,6-9,13-16,29H,5,10-12,17-21H2,(H,31,34);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
XVVYHOVUKZWTRC-BTJKTKAUSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)NC(=O)CCCN4CCN(CC4)C5=CC=C(C=C5)F.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)NC(=O)CCCN4CCN(CC4)C5=CC=C(C=C5)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


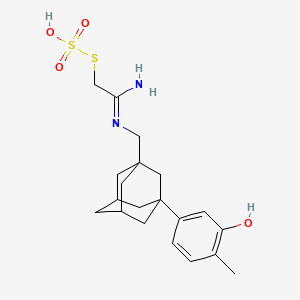
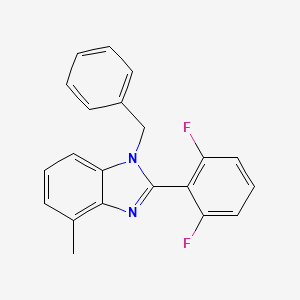
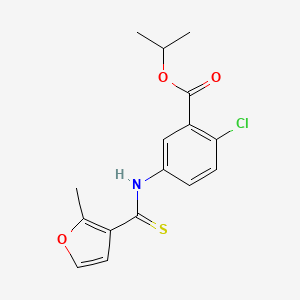


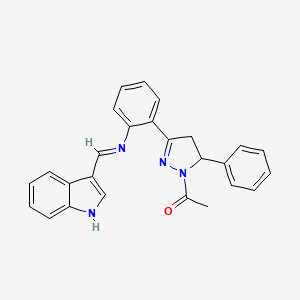


![Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate](/img/structure/B12754448.png)

